N-(2-phenylsulfanylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
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Overview
Description
N-(2-phenylsulfanylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in medicinal chemistry. The compound has been found to possess a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Mechanism of Action
The exact mechanism of action of N-(2-phenylsulfanylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is not fully understood. However, it is thought to exert its biological effects by modulating the activity of certain enzymes and receptors in the body. For example, the compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. The compound has also been shown to bind to certain receptors in the brain, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been found to have anticonvulsant effects, making it a potential treatment for epilepsy. In addition, the compound has been shown to have anxiolytic effects, reducing anxiety in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-phenylsulfanylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide in lab experiments is its high potency and selectivity. The compound has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation of the compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-(2-phenylsulfanylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide. One area of focus could be the development of new drugs based on the compound for the treatment of various diseases. Another area of research could be the investigation of the compound's potential as a diagnostic tool for certain diseases. Further studies could also be conducted to better understand the compound's mechanism of action and its effects on different biological systems. Additionally, research could be conducted to improve the compound's solubility and bioavailability, making it a more practical option for use in lab experiments and potential drug development.
Synthesis Methods
The synthesis of N-(2-phenylsulfanylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide involves the reaction of 2-(4-pyridin-2-ylpiperazin-1-yl)acetic acid with 2-phenylsulfanylphenylboronic acid in the presence of a palladium catalyst. The reaction proceeds under mild conditions and gives high yields of the desired product. The purity of the compound can be further improved by recrystallization from an appropriate solvent.
Scientific Research Applications
N-(2-phenylsulfanylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry. The compound has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. The compound has also been investigated for its potential use as a diagnostic tool for certain diseases.
Properties
IUPAC Name |
N-(2-phenylsulfanylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4OS/c28-23(18-26-14-16-27(17-15-26)22-12-6-7-13-24-22)25-20-10-4-5-11-21(20)29-19-8-2-1-3-9-19/h1-13H,14-18H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWVKMLHZIGEQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2SC3=CC=CC=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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